![molecular formula C24H22N2 B2961764 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-N,N-dimethylaniline CAS No. 250719-22-3](/img/structure/B2961764.png)
4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-N,N-dimethylaniline” is a chemical compound that has been synthesized by the three-component condensation of esters derived from vanillin and O-ethyl vanillin with 2-naphtylamine and cyclopentanone in the presence of HCl as a catalyst .
Synthesis Analysis
The synthesis of this compound involves a three-component condensation of esters derived from vanillin and O-ethyl vanillin with 2-naphtylamine and cyclopentanone . This process is facilitated by the presence of HCl as a catalyst .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a cyclopenta[c]quinolin-4-yl group attached to a dimethylaniline group . This structure can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties .科学的研究の応用
Fluorescent Properties and Antioxidant Activity
A study by Politanskaya et al. (2015) detailed the synthesis of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, closely related compounds to 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-N,N-dimethylaniline. These compounds were investigated for their photofluorescent properties and evaluated for cytotoxicity against various human and animal cell lines. The benzo-perfluorinated derivatives showed enhanced cytotoxic effects against tumor cells compared to normal cells. Additionally, these compounds exhibited antioxidant properties, indicating their potential in scientific research applications focused on cell imaging and therapy ((Politanskaya et al., 2015)).
Catalytic Applications in Olefin Polymerization
Enders et al. (2001) reported the development of stable chromium(III) complexes using cyclopentadienyl ligands functionalized by quinoline or N,N-dimethylaniline, which is structurally similar to the chemical . These complexes were treated with methylaluminoxane (MAO) to produce highly active, temperature-stable catalysts for ethylene polymerization. This application highlights the potential of such compounds in industrial catalysis, particularly in the production of polyethylene ((Enders et al., 2001)).
Synthesis of Anticancer and Radioprotective Agents
Ghorab et al. (2008) explored the utility of 4-(quinolin-l-yl) benzenesulfonamide derivatives in the synthesis of novel quinolines as potential anticancer and radioprotective agents. This research underscores the significance of quinoline derivatives in medical chemistry, particularly in the development of new therapies for cancer and protection against radiation-induced damage ((Ghorab et al., 2008)).
Development of Fluorescent Probes
Bodke et al. (2013) synthesized novel quinoline derivatives with fluorescent properties, demonstrating their potential as blue-green fluorescent probes. These compounds, including 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines, emitted green light with high quantum yield in various solvents, indicating their applicability in fluorescence-based imaging and sensing technologies ((Bodke et al., 2013)).
Reactions with Vanillin and O-Ethyl Vanillin Esters
Kozlov and Dikusar (2019) conducted a study on the three-component condensation of esters derived from vanillin and O-ethyl vanillin with 2-naphthylamine and cyclopentanone, producing 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-alkoxyphenyl esters of carboxylic acids. This work highlights the compound's versatility in organic synthesis, particularly in the creation of complex esters that could have applications in materials science and pharmaceutical development ((Kozlov & Dikusar, 2019)).
特性
IUPAC Name |
4-(11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaen-12-yl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2/c1-26(2)18-13-10-17(11-14-18)24-21-9-5-8-20(21)23-19-7-4-3-6-16(19)12-15-22(23)25-24/h3-4,6-7,10-15H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPKUNOSOCCLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B2961683.png)
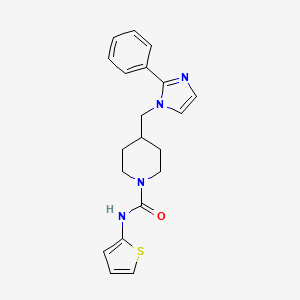


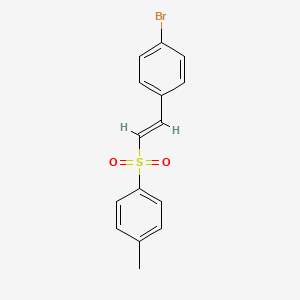
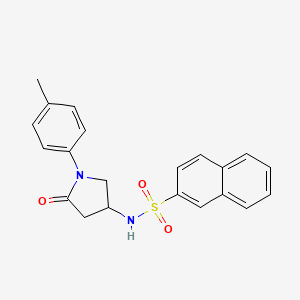
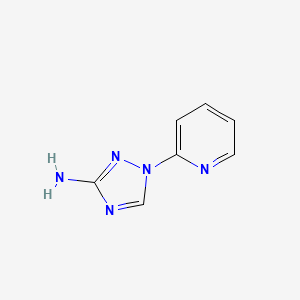
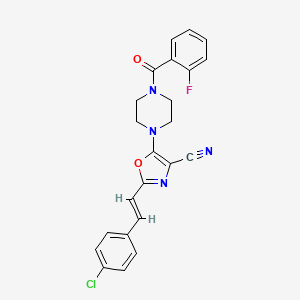
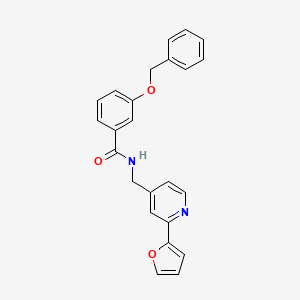
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2961693.png)

![N-(2,4-dimethylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2961700.png)
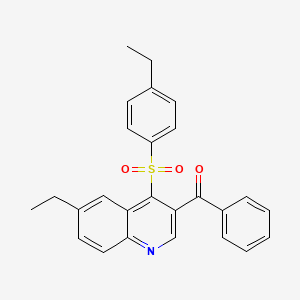
![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2961704.png)